Home > Products > Screening Compounds P5832 > 4-Hydroxyprostanozol-17-ketone
4-Hydroxyprostanozol-17-ketone -

4-Hydroxyprostanozol-17-ketone

Catalog Number: EVT-13579976
CAS Number:
Molecular Formula: C20H28N2O2
Molecular Weight: 328.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Metabolic Pathways and Biotransformation of 4-Hydroxyprostanozol-17-ketone

In Vitro Metabolic Profiling Using Human Liver Microsomes

Human liver microsomes (HLM) provide a critical model for studying phase I oxidative metabolism of synthetic steroids. For 4-Hydroxyprostanozol-17-ketone, HLM incubations reveal extensive oxidative transformations dominated by cytochrome P450 (CYP450) enzymes. Primary metabolic reactions include:

  • Carbonyl reduction: Conversion of the 17-ketone to 17β-hydroxyl groups
  • Allylic hydroxylation: Formation of 3′-hydroxy metabolites at the pyrazole ring
  • Aliphatic hydroxylation: At C16 position, yielding 16β-hydroxy-17-ketoprostanozol
  • Dehydrogenation: Production of unsaturated analogs like 4-hydroxyandrosta-4,6-diene-3,17-dione [4] [8]

Table 1: Major Phase I Metabolites Identified in HLM Studies

Metabolite DesignationStructural ModificationProposed Enzyme Involvement
M117-ketoprostanozolCYP3A4-mediated oxidation
3′-OH-Prostanozol3′-HydroxylationCYP2C9/2C19
16β-OH-17-ketoprostanozolC16β-hydroxylationCYP3A4
4,6-Diene derivativeDehydrogenationCYP1A2

These transformations demonstrate the compound's susceptibility to hepatic oxidoreductases, with CYP3A4 playing a predominant role based on chemical inhibition assays [4]. The formation of 17-ketoprostanozol (M1) represents a primary inactivation pathway, reducing the compound's anabolic potential through A-ring modification.

In Vivo Metabolism in uPA-SCID Chimeric Mouse Models

uPA-SCID mice with humanized livers serve as advanced in vivo models for predicting human metabolic patterns. Administration of prostanozol analogs (including 4-Hydroxyprostanozol-17-ketone precursors) reveals:

  • Seven distinct metabolite categories (I-VII) detected via GC-MS and LC-MS/MS
  • Extensive reduction of the 3-keto group yielding 3α/3β-hydroxy-5α/5β isomers
  • Glucuronide conjugates accounting for >65% of urinary metabolites by 48h post-administration
  • Sulfation predominantly at C17β-hydroxyl positions [4]

Table 2: Elimination Kinetics of Key Metabolites in Chimeric Mice

Metabolite ClassPeak Urinary Concentration (hr)Detection Window (days)Primary Conjugation
17-Ketoprostanozol (M1)4-63None
3α-OH-5β-reduced8-125Glucuronide
3β-OH-5α-reduced12-187Sulfate
Dihydroxylated metabolites24-3610Dual conjugation

Notably, the human hepatocytes in chimeric mice produced phase II metabolites identical to those observed in human doping studies, validating this model for metabolite profiling [4] [6]. The 17-keto reduction pathway shows species-dependent variation, with mice exhibiting faster reduction kinetics than observed in in vitro human models.

Phase I vs. Phase II Metabolic Reactions: Hydroxylation and Conjugation Patterns

Phase I Transformations:

  • Hydroxylation: Position-specific modifications occur at C3′, C6β, C16β, and C17β, with stereoselectivity (β-configuration predominating at aliphatic positions)
  • Reduction: Ketone reduction at C3 and C17 positions generates 3α/β-hydroxy and 17β-hydroxy metabolites, while 5α/5β-dihydro reduction saturates the A-ring
  • Dehydrogenation: Formation of Δ⁴,⁶-diene structures via desaturation [6] [8]

Phase II Conjugation:

  • Glucuronidation: Primary conjugation mechanism for hydroxylated metabolites (∼70% of urinary metabolites), mediated by UGT2B17 and UGT2B7
  • Sulfation: Minor pathway (∼15%) focused on 17β-hydroxyl groups via SULT2A1
  • Dual conjugation: Rare (<5%) for dihydroxylated metabolites [2] [8]

Table 3: Positional Preferences for Metabolic Reactions

Reaction TypePreferred PositionStereochemistryRelative Abundance
HydroxylationC16ββ-configurationHigh (∼40%)
C3′ (pyrazole)MixedMedium (∼25%)
Ketone reductionC3α-configurationHigh (∼60%)
C17β-configurationHigh (∼75%)
A-ring reduction5α-dihydrotrans A/B ringDominant (>80%)
Glucuronide conjugation17β-OH > 3α-OH-High (∼70%)

The conjugation patterns significantly impact detection strategies in doping control, as glucuronidated metabolites exhibit extended urinary elimination windows compared to free or sulfated forms [8].

Comparative Analysis of Metabolite Profiles Across Species

Interspecies metabolic comparisons reveal critical differences:

  • Human vs. Mouse: Humanized liver mice show 3.5-fold higher production of 16β-hydroxy metabolites compared to wild-type mice
  • Conjugation Differences: Murine models exhibit elevated sulfation (∼35% vs. 15% in humans) due to SULT enzyme variations
  • Novel Pathways in Chimeric Mice: Exclusive production of 3β,17β-dihydroxy-5α-androstan-4-one not observed in in vitro human systems
  • Reduction Ratios: 5α:5β reduction ratios differ significantly (human: 4:1; mouse: 1.5:1) due to species-specific AKR enzyme expression [4] [2]

These discrepancies highlight limitations of non-humanized models for human metabolite predictions. The uPA-SCID chimeric model bridges this gap by maintaining human-relevant CYP450 expression profiles for over 12 weeks post-engraftment, accurately replicating human hydroxylation patterns at C16 and C3′ positions [4].

Identification of Novel (Di)hydroxylated Metabolites

Advanced analytical techniques have uncovered previously unreported metabolites:

  • 5α-Androstane-3α,4β,17β-triol: A trihydroxy metabolite formed through sequential 4β-hydroxylation followed by A-ring reduction
  • 5α-Androstane-3α,4α,17β-triol: Stereoisomer differing in 4-OH orientation, indicating stereoselective hydroxylation
  • 16β,17β-Dihydroxyprostanozol: Possessing dual hydroxylation at aliphatic positions
  • 3′-OH-16β-OH-Derivatives: Pyrazole-ring hydroxylated metabolites with additional C16 modification [6] [8]

Table 4: Structural Characterization of Novel Metabolites

Metabolite NameMolecular FormulaKey Fragments (m/z)Biosynthetic Pathway
5α-Androstane-3α,4β,17β-triolC₁₉H₃₂O₃143, 218, 458 (TMS)4β-OH → 5α-reduction → 3-keto reduction
5α-Androstane-3α,4α,17β-triolC₁₉H₃₂O₃129, 203, 458 (TMS)4α-OH → 5α-reduction → 3-keto reduction
16β,17β-DihydroxyprostanozolC₂₀H₂₈N₂O₃159, 231, 345Concurrent C16/C17 oxidation
3′-Hydroxy-16β-hydroxy-17-ketoprostanozolC₂₀H₂₆N₂O₄173, 246, 361Sequential hydroxylations

These dihydroxylated metabolites demonstrate position-specific hydroxylation patterns not previously documented for prostanozol analogs. Their identification was enabled by high-resolution mass spectrometry (HRMS) with Q-TOF instrumentation and comparison to synthesized reference standards [6]. The 4α/4β-hydroxy isomers show diagnostic fragment differences at m/z 129 vs. 143 due to distinct ring cleavage patterns, providing detection markers for anti-doping laboratories.

Properties

Product Name

4-Hydroxyprostanozol-17-ketone

IUPAC Name

(2R,18S)-9-hydroxy-2,18-dimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-dien-17-one

Molecular Formula

C20H28N2O2

Molecular Weight

328.4 g/mol

InChI

InChI=1S/C20H28N2O2/c1-19-8-7-14-12(13(19)5-6-16(19)23)3-4-15-18(24)17-11(10-21-22-17)9-20(14,15)2/h10,12-15,18,24H,3-9H2,1-2H3,(H,21,22)/t12?,13?,14?,15?,18?,19-,20+/m0/s1

InChI Key

PYOPWRJXNRFQKF-UGNMPKRJSA-N

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4C3(CC5=C(C4O)NN=C5)C

Isomeric SMILES

C[C@]12CCC3C(C1CCC2=O)CCC4[C@@]3(CC5=C(C4O)NN=C5)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.